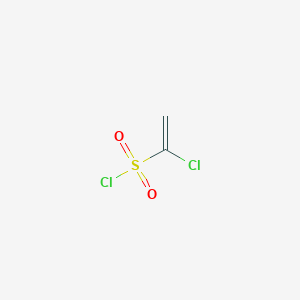

1-Chloro-1-ethenesulfonyl chloride

Description

Sulfonyl chlorides are widely used as intermediates in organic synthesis, particularly for introducing sulfonate groups or generating sulfonamides. The presence of both a chlorine atom and an unsaturated ethene group may enhance its reactivity in nucleophilic substitutions, additions, or polymerizations.

Properties

CAS No. |

591253-79-1 |

|---|---|

Molecular Formula |

C2H2Cl2O2S |

Molecular Weight |

161.01 g/mol |

IUPAC Name |

1-chloroethenesulfonyl chloride |

InChI |

InChI=1S/C2H2Cl2O2S/c1-2(3)7(4,5)6/h1H2 |

InChI Key |

KWHHWMYKPVVGLR-UHFFFAOYSA-N |

Canonical SMILES |

C=C(S(=O)(=O)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethanesulfonyl Chloride, 2-Chloro- (CAS 1622-32-8)

- Structure : Cl–CH₂–CH₂–SO₂Cl (saturated ethane backbone).

- Key Differences : Unlike 1-chloro-1-ethenesulfonyl chloride, this compound lacks an unsaturated bond, reducing its propensity for addition reactions. Its saturated structure may favor hydrolysis or nucleophilic substitution at the sulfonyl chloride group.

- Hazards: No established occupational exposure limits, but it is corrosive and may cause respiratory irritation. Limited chronic toxicity data are available .

1-Naphthalenesulfonyl Chloride (CAS 85-46-1)

- Structure : Aromatic naphthalene ring with –SO₂Cl at the 1-position.

- In contrast, this compound’s aliphatic structure may confer higher reactivity in aliphatic substitutions .

Hexane-1-sulphonyl Chloride

- Structure : CH₃(CH₂)₄–SO₂Cl (linear alkyl chain).

- Key Differences : The long alkyl chain enhances hydrophobicity, affecting solubility in organic solvents. The ethene group in this compound could reduce hydrophobicity but increase electrophilicity .

(1-Ethoxycyclobutyl)methanesulfonyl Chloride (CAS 1897515-10-4)

- Structure : Cyclobutane ring with ethoxy and –SO₂Cl groups.

4-(5-Chloropentanamido)benzene-1-sulfonyl Chloride

- Structure : Benzene ring with –SO₂Cl and a chlorinated amide side chain.

- Key Differences : The aromatic amide group enables applications in peptide coupling and drug design, whereas this compound’s simpler structure may serve as a building block for polymers or smaller molecules .

Data Table: Comparative Overview

| Compound | CAS Number | Molecular Formula | Key Features | Reactivity Insights |

|---|---|---|---|---|

| This compound* | Not available | Hypothetical: C₂H₃Cl₂O₂S | Unsaturated backbone, –SO₂Cl group | High electrophilicity, addition-prone |

| Ethanesulfonyl Chloride, 2-Chloro- | 1622-32-8 | C₂H₄Cl₂O₂S | Saturated, dual Cl substituents | Hydrolysis, substitution dominant |

| 1-Naphthalenesulfonyl Chloride | 85-46-1 | C₁₀H₇ClO₂S | Aromatic stability | Used in dyes, slow hydrolysis |

| Hexane-1-sulphonyl Chloride | 21651-81-4 | C₆H₁₃ClO₂S | Long alkyl chain | Hydrophobic, SN2 reactions |

*Hypothetical data inferred from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.